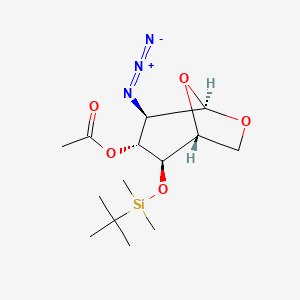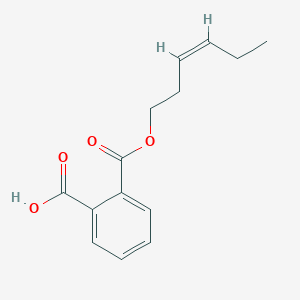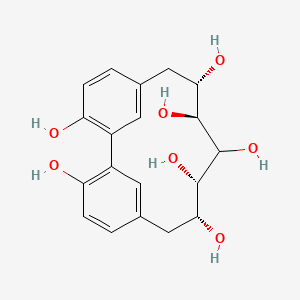
Giffonin P
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Giffonin P is a cyclic diarylheptanoid, a class of natural products known for their diverse biological activities. These compounds are characterized by a seven-carbon skeleton with two phenyl rings at the 1- and 7-positions. This compound is isolated from the hazelnut tree, Corylus avellana, specifically from the Italian cultivar "Tonda di Giffoni" .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Giffonin P involves the extraction and isolation from plant sources. The process typically includes the use of solvents like methanol and water in a semi-preparative high-performance liquid chromatography (HPLC) setup. The mobile phase often consists of a mixture of methanol and water in varying ratios .
Industrial Production Methods
This involves large-scale extraction from plant materials, followed by purification using chromatographic techniques .
化学反应分析
Types of Reactions
Giffonin P undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms .
科学研究应用
Giffonin P has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of cyclic diarylheptanoids.
Biology: Exhibits α-glucosidase inhibitory activity, making it a potential candidate for diabetes treatment.
Industry: Utilized in the development of functional ingredients for nutraceuticals and pharmaceuticals.
作用机制
The mechanism of action of Giffonin P involves its interaction with specific molecular targets. For example, it inhibits the α-glucosidase enzyme by forming hydrogen bonds and π–π stacking interactions with the enzyme’s active site residues. This inhibition helps in reducing blood glucose levels, making it beneficial for diabetes management .
相似化合物的比较
Similar Compounds
Giffonin P is part of a family of cyclic diarylheptanoids, which includes compounds like Giffonin J and Giffonin K .
Uniqueness
What sets this compound apart from its counterparts is its unique structural features and potent biological activities. For instance, it has shown higher α-glucosidase inhibitory activity compared to other giffonins, making it a more promising candidate for therapeutic applications .
属性
分子式 |
C19H22O7 |
|---|---|
分子量 |
362.4 g/mol |
IUPAC 名称 |
(8S,9S,11S,12R)-tricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,8,9,10,11,12,17-heptol |
InChI |
InChI=1S/C19H22O7/c20-13-3-1-9-5-11(13)12-6-10(2-4-14(12)21)8-16(23)18(25)19(26)17(24)15(22)7-9/h1-6,15-26H,7-8H2/t15-,16+,17-,18-,19?/m0/s1 |
InChI 键 |
ITCMVFGYPKRCJI-YMNIQUSHSA-N |
手性 SMILES |
C1[C@H]([C@@H](C([C@H]([C@H](CC2=CC(=C(C=C2)O)C3=C(C=CC1=C3)O)O)O)O)O)O |
规范 SMILES |
C1C(C(C(C(C(CC2=CC(=C(C=C2)O)C3=C(C=CC1=C3)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



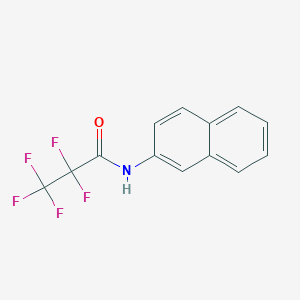
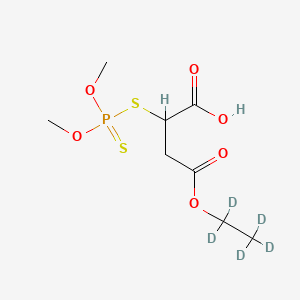
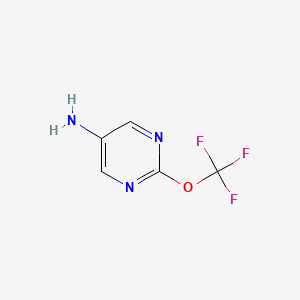
![(Z)-2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13431653.png)
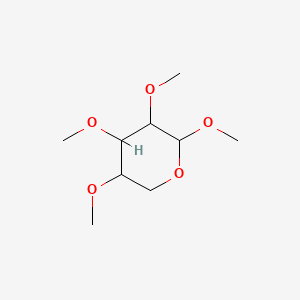
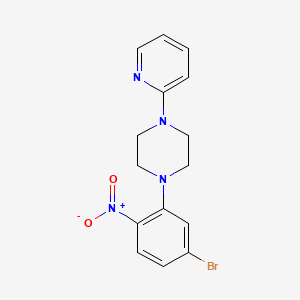
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B13431669.png)
![(2R)-2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid](/img/structure/B13431675.png)
